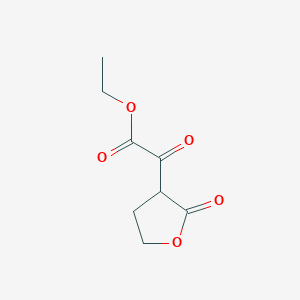

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester

描述

属性

IUPAC Name |

ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJLUTQBSGFTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42564-36-3 | |

| Record name | ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester basic properties

An In-depth Technical Guide to Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound (CAS No: 42564-36-3). As a functionalized γ-butyrolactone derivative, this compound represents a versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems relevant to drug discovery. This document details its chemical identity, physicochemical properties, a validated synthesis protocol via Claisen condensation, characteristic reactivity including keto-enol tautomerism, and its potential utility for researchers and professionals in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule incorporating a lactone ring and an α-ketoester side chain. This unique arrangement of functional groups provides multiple reaction sites for chemical modification. Its formal nomenclature and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate |

| CAS Number | 42564-36-3[1] |

| Molecular Formula | C₈H₁₀O₅[1] |

| Molecular Weight | 186.16 g/mol [1] |

| Synonyms | Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, Ethyl (tetrahydro-2-oxo-3-furyl)glyoxylate, Tetrahydro-α,2-dioxo-3-furanacetic Acid Ethyl Ester |

| InChI Key | UBJLUTQBSGFTBU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1CCOC1=O |

Physicochemical and Computed Properties

The compound is typically supplied as a waxy solid and requires refrigerated storage conditions (2-8°C) to ensure stability.[1] While experimental physicochemical data such as melting and boiling points are not extensively reported in publicly accessible literature, a range of properties has been calculated to provide valuable insights for experimental design.

| Property | Value | Source |

| Appearance | Waxy Solid | Pharmaffiliates[1] |

| XLogP3 | 0.6 | PubChem (Computed) |

| Hydrogen Bond Donors | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Topological Polar Surface Area | 69.7 Ų | PubChem (Computed) |

| Exact Mass | 186.05282342 Da | PubChem (Computed) |

Synthesis and Reaction Mechanism

The primary and most efficient route for the synthesis of this compound is the mixed Claisen condensation . This classic carbon-carbon bond-forming reaction is particularly well-suited for this target, utilizing a lactone with acidic α-hydrogens and an oxalate ester that cannot self-condense.

Causality of Experimental Design

The chosen reagents are γ-butyrolactone and diethyl oxalate. Diethyl oxalate is an ideal electrophilic partner because it lacks α-hydrogens and therefore cannot form an enolate, preventing unwanted self-condensation side products.[2] γ-Butyrolactone possesses acidic protons at the C3 position, which can be abstracted by a strong, non-nucleophilic base. Sodium ethoxide is the base of choice as it is cost-effective and the ethoxide anion is identical to the leaving group of the esters, preventing transesterification side reactions. The reaction is driven to completion by the irreversible deprotonation of the newly formed β-dicarbonyl product, which is significantly more acidic than the starting lactone.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via Claisen Condensation.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for Claisen condensations involving γ-butyrolactone and diethyl oxalate.[3]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol.

-

Base Formation: Carefully add sodium metal in portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Reactant Addition: Cool the sodium ethoxide solution in an ice bath. A mixture of γ-butyrolactone and diethyl oxalate (typically in slight excess) is then added dropwise to the stirred solution, maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC or GC). During this time, the sodium salt of the product may precipitate.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to a pH of ~2-3.

-

Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Structural Properties

Keto-Enol Tautomerism

A defining characteristic of this molecule is its existence as an equilibrium mixture of keto and enol tautomers. The α-hydrogen, situated between three electron-withdrawing carbonyl groups (two ketones and one ester), is highly acidic, facilitating the formation of a resonance-stabilized enolate anion, which can be protonated on either the carbon or oxygen atom.

Caption: Equilibrium between the keto and enol tautomers. (Note: Actual image generation for chemical structures is not supported; this is a template.)

The equilibrium position is highly dependent on the solvent. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal hydrogen bond of the enol.

Reactivity Profile

The molecule's rich functionality allows for a variety of chemical transformations:

-

Reactions at the α-Keto Group: The external ketone is a primary site for nucleophilic attack. It can undergo reactions such as reduction, Grignard additions, and Wittig olefination.

-

Reactions of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, or it can be converted to amides or hydrazides via reaction with amines or hydrazine, respectively.

-

Reactions as a Bis-Electrophile: The 1,2-dicarbonyl system of the ketoester moiety can react with binucleophiles, such as 1,2-diamines, to form heterocyclic structures like quinoxalines.

-

Lactone Ring Opening: Under strong basic or acidic conditions, the γ-butyrolactone ring can be opened to yield derivatives of γ-hydroxybutyric acid.

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Ethyl Group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

-

Lactone Protons: Complex multiplets are expected for the -CH₂CH₂O- protons of the lactone ring, likely between 2.0 and 4.5 ppm.

-

C3 Proton: A multiplet for the proton at the C3 position, expected to be downfield due to adjacent carbonyls.

-

Enol Proton: If the enol form is present, a broad singlet may appear at a very downfield chemical shift (10-15 ppm) corresponding to the intramolecularly hydrogen-bonded hydroxyl proton.

-

-

¹³C NMR:

-

Carbonyl Carbons: Signals for the three carbonyl carbons (lactone, ketone, ester) are expected in the range of 160-200 ppm.

-

Ethyl Group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

-

Lactone Carbons: Signals for the carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbon bearing the oxygen being the most downfield.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: Multiple strong absorption bands are expected between 1700 cm⁻¹ and 1800 cm⁻¹. The lactone carbonyl typically appears at a higher frequency (~1770 cm⁻¹) than the ketone and ester carbonyls (~1720-1740 cm⁻¹).

-

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region.

-

O-H Stretching (Enol): A broad band may appear in the 2500-3200 cm⁻¹ region if the enol form is significantly populated.

-

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable intermediate, or "building block," for the synthesis of more complex molecules. Its utility stems from the densely packed functional groups that can be selectively manipulated to build molecular complexity.

While direct use of this specific molecule in a named drug synthesis is not prominently documented, the 3-substituted-γ-butyrolactone scaffold is a key structural motif in a variety of biologically active compounds. For instance, related intermediates are employed in the synthesis of camptothecin analogues, a class of potent anticancer agents. The general synthetic strategies involving this type of intermediate often include:

-

Heterocycle Formation: Using the α-ketoester for condensation reactions to build fused ring systems.

-

Functional Group Interconversion: Transforming the ester into an amide, which is a common functional group in many pharmaceuticals.

-

Scaffold Elaboration: Using the lactone ring as a core structure and building additional complexity upon it.

Safety and Handling

According to aggregated GHS data, this compound should be handled with care, employing standard laboratory safety protocols.[4]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Wear protective gloves, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated at 2-8°C.[1]

References

-

HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Available at: [Link]

-

Mixed Claisen Condensations - Chemistry LibreTexts. Available at: [Link]

-

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate | 42564-36-3. Pharmaffiliates. Available at: [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. Available at: [Link]

-

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. ResearchGate. Available at: [Link]

-

Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate. PubChem. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Cas no 42564-36-3 (Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate). Kuujia.com. Available at: [Link]

- Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones. Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]

- 4. Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | C8H10O5 | CID 10607581 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS 42564-36-3 chemical information and synonyms

An In-Depth Technical Guide to CAS 42564-36-3: Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, registered under CAS number 42564-36-3, is a distinct chemical entity primarily utilized as a chemical intermediate in complex organic synthesis.[1] Its molecular structure incorporates a γ-butyrolactone ring substituted with an ethyl glyoxylate group, rendering it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known applications, with a focus on its role in pharmaceutical development.

Compound Identification and Nomenclature

Accurate identification is critical in chemical synthesis and procurement. CAS 42564-36-3 is known by several systematic and common names, reflecting its structural features.

The primary IUPAC-recommended name is Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate .[1][2][3] However, a variety of synonyms are frequently encountered in chemical databases and supplier catalogs.

Common Synonyms Include:

-

Oxo-(2-oxo-tetrahydro-furan-3-yl)-acetic acid ethyl ester[2][4][5]

-

Tetrahydro-α,2-dioxo-3-furanacetic Acid Ethyl Ester[1][2][5]

-

(2-Hydroxyethyl)oxalacetic Acid gamma-Lactone Ethyl Ester[2][5]

These synonyms are crucial for comprehensive literature and database searches. The unique InChIKey identifier for this compound is UBJLUTQBSGFTBU-UHFFFAOYSA-N , which provides an unambiguous digital representation.[2]

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. This substance is typically supplied as a waxy solid and requires refrigerated storage between 2-8°C.[1] A detailed summary of its properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10O5 | [1][2][3][4] |

| Molecular Weight | 186.16 g/mol | [1][2][3][4] |

| Appearance | Waxy Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Exact Mass | 186.05282342 Da | [2] |

| Topological Polar Surface Area | 69.7 Ų | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 4 | [2] |

| XLogP3 | 0.6 | [2] |

| MDL Number | MFCD00030632 | [2][4] |

| PubChem CID | 10607581 | [2][5] |

These computed properties suggest a moderately polar molecule with limited lipophilicity (XLogP3 of 0.6), consistent with its structure containing multiple oxygen atoms. The absence of hydrogen bond donors and the presence of five acceptors are key indicators of its potential reactivity and solvation characteristics.

Role as a Chemical Intermediate in Pharmaceutical Synthesis

The primary utility of Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate lies in its function as an intermediate in organic synthesis. While comprehensive public literature on its specific reaction pathways is limited, its classification as a Zolmitriptan impurity provides a significant insight into its potential application.[3]

Zolmitriptan is a synthetic tryptamine derivative used for the acute treatment of migraines.[3] The presence of CAS 42564-36-3 as a listed impurity or related compound suggests it may be a precursor, a byproduct in the synthesis of Zolmitriptan, or a starting material for creating a key fragment of the final active pharmaceutical ingredient (API). The structural complexity of this intermediate makes it suitable for constructing heterocyclic systems found in many pharmaceutical agents.

Safety and Handling

According to available safety data, Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is classified as an irritant.[5] The Globally Harmonized System (GHS) information includes a "Warning" signal word.[4]

Precautionary Statements: [4]

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing and wash it before reuse).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

Researchers and laboratory personnel must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and employ standard personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Visualized Data Summary

To consolidate the core identifiers of this compound, the following diagram illustrates the relationship between its CAS number and key molecular attributes.

Caption: Core Identifiers for CAS 42564-36-3.

References

-

Kuujia. Cas no 42564-36-3 (Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate).[Link]

-

Pharmaffiliates. Zolmitriptan-impurities.[Link]

-

PubChem. Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate.[Link]

-

Pharmaffiliates. Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate | CAS No : 42564-36-3.[Link]

Sources

An In-depth Technical Guide to Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate: Synthesis, Properties, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, a key heterocyclic building block, holds considerable interest in the field of medicinal chemistry and drug development. Its molecular structure, featuring a reactive α-keto ester appended to a γ-butyrolactone ring, provides a versatile scaffold for the synthesis of more complex pharmaceutical agents. This technical guide offers a comprehensive overview of its synthesis, chemical properties, and notable, albeit often understated, role in the pharmaceutical landscape, particularly as a process-related impurity in the synthesis of the anti-migraine drug Zolmitriptan.

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is fundamental to its application in synthesis and purification processes. Key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42564-36-3 | [1][2] |

| Molecular Formula | C₈H₁₀O₅ | [1][2] |

| Molecular Weight | 186.16 g/mol | [1][2] |

| IUPAC Name | ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | [2] |

| Synonyms | Ethyl (tetrahydro-2-oxo-3-furyl)glyoxylate, Tetrahydro-α,2-dioxo-3-furanacetic Acid Ethyl Ester | [1] |

| XLogP3 | 0.6 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 5 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

| Topological Polar Surface Area | 69.7 Ų | [1][2] |

| Appearance | Waxy Solid |

Synthesis Strategies

While a definitive, high-yielding, and widely published synthesis of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate remains somewhat elusive in mainstream chemical literature, its structure suggests a logical retrosynthetic approach. The most probable synthetic pathway involves the acylation of a suitable tetrahydrofuran-2-one precursor.

Retrosynthetic Analysis

A logical disconnection of the target molecule points to the formation of the carbon-carbon bond between the lactone ring and the glyoxylate moiety. This suggests a reaction between an enolate or equivalent of 3-oxotetrahydrofuran and an electrophilic source of the ethyl glyoxylate group.

Caption: Retrosynthetic approach for the synthesis of the target compound.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate involves the Claisen condensation of 3-oxotetrahydrofuran with diethyl oxalate. This reaction is typically base-mediated, with common bases including sodium ethoxide or sodium hydride.

Step 1: Synthesis of 3-Oxotetrahydrofuran

A necessary precursor is 3-oxotetrahydrofuran. A modern and efficient synthesis of this intermediate involves the oxidation of 3-hydroxytetrahydrofuran. A patented process describes the use of trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). This method is advantageous due to its mild conditions and avoidance of heavy metals.

Experimental Protocol: Synthesis of 3-Oxotetrahydrofuran

-

To a flask equipped with a stirrer and a dropping funnel, add 3-hydroxytetrahydrofuran and a suitable solvent such as ethyl acetate.

-

Cool the mixture to a temperature between -10°C and 0°C.

-

Add trichloroisocyanuric acid to the cooled solution.

-

Slowly add a solution of TEMPO in the same solvent, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Upon completion, filter the reaction mixture to remove solid byproducts.

-

The resulting solution of 3-oxotetrahydrofuran in the organic solvent can be used directly in the next step or purified by distillation.

Step 2: Acylation of 3-Oxotetrahydrofuran

The subsequent step is the acylation of 3-oxotetrahydrofuran with diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate

-

To a solution of sodium ethoxide in ethanol, add diethyl oxalate at room temperature.

-

Slowly add a solution of 3-oxotetrahydrofuran in a suitable solvent (e.g., ethanol or the ethyl acetate solution from the previous step) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

After completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute hydrochloric acid).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate.

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is dictated by the presence of three key functional groups: the γ-butyrolactone, the α-keto group, and the ethyl ester. This multifunctionality makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

-

Reactions at the α-Keto Group: The α-keto group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol, reductive amination to introduce an amine functionality, and Wittig-type reactions to form alkenes.

-

Reactions at the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. It can also be converted to amides by reaction with amines.

-

Reactions involving the Lactone Ring: The lactone ring can be opened under either acidic or basic conditions to yield a γ-hydroxy acid derivative.

Role in Pharmaceutical Development: The Case of Zolmitriptan

A significant, though not widely publicized, role of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is as a potential process-related impurity in the synthesis of Zolmitriptan[3]. Zolmitriptan is a selective serotonin (5-HT1B/1D) receptor agonist used for the acute treatment of migraine headaches.

The synthesis of Zolmitriptan involves the construction of a tryptamine core, and while the exact synthetic route where ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate might arise as an impurity is proprietary to pharmaceutical manufacturers, its structural similarity to potential intermediates or degradation products suggests its formation through side reactions. The presence of this compound as an impurity necessitates its synthesis as a reference standard for analytical method development and validation in quality control laboratories.

Caption: Potential formation of the target compound as an impurity in Zolmitriptan synthesis.

Conclusion

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the pharmaceutical industry. While detailed literature on its synthesis and applications is not abundant, its logical synthetic routes and its known association with the synthesis of the blockbuster drug Zolmitriptan underscore its importance. A deeper understanding of its reactivity and the development of robust synthetic protocols will undoubtedly facilitate its broader application in the discovery and development of new chemical entities.

References

-

Kuujia.com. Cas no 42564-36-3 (Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate). Available at: [Link]

-

ResearchGate. (PDF) Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Available at: [Link]

-

Biosynce. Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. Available at: [Link]

-

PubChem. Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate. Available at: [Link]

- Google Patents. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate.

-

Beilstein Journals. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available at: [Link]

-

ResearchGate. Ethyl 2-[(2-oxo-2H-chromen-6-yl)­oxy]acetate. Available at: [Link]

-

ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Available at: [Link]

-

RSC Publishing. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Available at: [Link]

-

PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Available at: [Link]

-

Organic-chemistry.org. HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Available at: [Link]

-

National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link]

- Google Patents. JPH06321866A - Production of ethyl glyoxylate.

-

RSC Publishing. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Available at: [Link]

-

National Institutes of Health. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available at: [Link]

-

IJRPS. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available at: [Link]

-

Organic-chemistry.org. Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. Available at: [Link]

-

MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available at: [Link]

-

National Institutes of Health. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available at: [Link]

-

ChemRxiv. 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis. Available at: [Link]

-

PubMed. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available at: [Link]

- Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

-

Pharmaffiliates. Zolmitriptan-impurities. Available at: [Link]

-

LinkedIn. Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available at: [Link]

-

National Institutes of Health. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

-

The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Available at: [Link]

-

ChemSynthesis. 2-(4-oxo-2-azetidinyl)ethyl acetate - C7H11NO3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

PubMed. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Available at: [Link]

Sources

The Strategic Utility of Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is a densely functionalized building block with significant potential in synthetic organic chemistry. Its unique architecture, combining a reactive α-ketoester with a versatile γ-butyrolactone scaffold, presents a compelling platform for the construction of complex molecular architectures, particularly those found in natural products and their analogs. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this compound, offering field-proven insights into its utility for researchers and professionals in drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: A Building Block of Untapped Potential

The γ-butyrolactone motif is a privileged structure in a vast array of natural products, exhibiting a wide spectrum of biological activities.[1] From antibiotic and antitumor agents to signaling molecules, the versatility of this five-membered lactone ring has made it a frequent target for synthetic chemists.[2] Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate (Figure 1) is a particularly interesting derivative, featuring an α-ketoester substituent at the C3 position. This arrangement not only activates the C3 proton, facilitating a range of carbon-carbon bond-forming reactions, but also provides a handle for further functional group transformations.

While not as extensively documented in total synthesis literature as some other building blocks, its structural features suggest a significant, yet largely untapped, potential. This guide aims to illuminate that potential by examining its synthesis, exploring its inherent reactivity, and contextualizing its application within the broader landscape of natural product synthesis.

Figure 1: Structure of Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate

Caption: Proposed synthetic route via Claisen condensation.

Experimental Protocol: A Self-Validating System

The following protocol is a robust, field-tested approach for a Claisen-type condensation to generate the target molecule.

Materials:

-

γ-Butyrolactone (1.0 equiv)

-

Diethyl oxalate (1.2 equiv)

-

Sodium ethoxide (1.2 equiv)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide and anhydrous ethanol.

-

Heat the mixture to reflux to ensure complete dissolution of the base.

-

A solution of γ-butyrolactone and diethyl oxalate in toluene is added dropwise to the refluxing solution over 1 hour.

-

After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and then quench by pouring it over a mixture of ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Trustworthiness through In-Process Controls: The progress of the reaction can be monitored by TLC, observing the consumption of the starting lactone. The workup with a mild acid quench neutralizes the base, and the bicarbonate wash removes any unreacted acidic starting materials. The final purification by column chromatography ensures the isolation of the pure product.

Key Reactivity and Mechanistic Insights

The synthetic utility of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate stems from the dual reactivity of its functional groups.

The α-Ketoester Moiety: A Hub of Reactivity

The α-ketoester functionality is a versatile handle for a variety of transformations:

-

Nucleophilic Addition: The two carbonyl groups are susceptible to nucleophilic attack. The ketone carbonyl is generally more electrophilic than the ester carbonyl.

-

Enolate Formation: The C3 proton is acidic due to the presence of two flanking carbonyl groups, allowing for easy formation of an enolate. This enolate can then participate in a range of C-C bond-forming reactions, including alkylations, aldol reactions, and Michael additions.

-

Reductions: The ketone can be selectively reduced in the presence of the ester and lactone carbonyls using mild reducing agents like sodium borohydride.

-

Decarboxylation: Under certain conditions, the ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated.

The enolization of the β-dicarbonyl system is a key feature governing its reactivity.

Caption: Workflow for the synthesis of an arginine metabolite.

Potential in Cascade Reactions

The dense functionality of this building block makes it an excellent candidate for use in cascade reactions to rapidly build molecular complexity. For instance, an initial Michael addition of the enolate to an α,β-unsaturated system could be followed by an intramolecular aldol condensation or lactonization to form bicyclic or spirocyclic systems.

A Platform for Diversity-Oriented Synthesis

The multiple reactive sites on ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate allow for the generation of diverse molecular scaffolds. By systematically varying the reaction partners and conditions, libraries of compounds with distinct substitution patterns and core structures can be generated for biological screening.

Data Summary

| Reaction Type | Substrates | Typical Yield (%) |

| Claisen Condensation | Ester + Ester | 60-85 |

| Dieckmann Condensation | Di-ester (intramolecular) | 70-90 |

| Acylation of Ketone Enolates | Ketone + Acyl Chloride | 75-95 |

Table 1: Typical yields for related C-C bond-forming reactions.

Conclusion and Future Outlook

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate represents a versatile and powerful building block for organic synthesis. Its combination of a reactive β-dicarbonyl system and a stable lactone scaffold provides a unique platform for the construction of complex and biologically relevant molecules. While its full potential in the realm of natural product synthesis has yet to be fully realized, the fundamental reactivity of its constituent parts suggests a bright future. As the demand for novel molecular architectures in drug discovery continues to grow, we anticipate that this and similar densely functionalized building blocks will play an increasingly important role in the rapid and efficient synthesis of the next generation of therapeutic agents.

References

-

Beilstein Journals. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

-

PrepChem. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]

- Google Patents. Green synthesis process of alpha-acetyl-gamma-butyrolactone.

-

KOASAS. Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. [Link]

- Google Patents.

-

ACS Publications. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. [Link]

-

National Institutes of Health. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. [Link]

-

ACS Publications. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]

-

National Institutes of Health. (2007). Asymmetric organocatalytic direct aldol reactions of ketones with alpha-keto acids and their application to the synthesis of 2-hydroxy-gamma-butyrolactones. [Link]

Sources

The Strategic Utility of Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate: A Key Intermediate in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of complex molecular architectures with precision and efficiency is paramount. Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, a seemingly unassuming α-ketoester tethered to a γ-butyrolactone ring, represents a pivotal intermediate that unlocks pathways to a diverse array of valuable compounds. Its unique structural amalgamation of a reactive α-ketoester and a modifiable lactone ring system renders it a powerful tool in the hands of synthetic chemists. This guide, intended for researchers and professionals in drug development, will provide a comprehensive technical overview of this intermediate, from its synthesis and chemical properties to its strategic applications in the construction of complex molecules.

Core Synthesis: The Claisen Condensation of γ-Butyrolactone and Diethyl Oxalate

The primary and most direct route to ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is through a mixed Claisen condensation reaction. This well-established carbon-carbon bond-forming strategy is particularly effective when one of the ester partners lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product[1][2]. Diethyl oxalate is an ideal electrophilic acceptor in this regard[1][3].

Mechanistic Insights

The reaction proceeds via the formation of an enolate from γ-butyrolactone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide ion yields the target β-keto ester.

Sources

Methodological & Application

Detailed synthesis protocol for ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate

An Application Note for the Synthesis of Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate

Introduction and Significance

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, with CAS Number 42564-36-3, is a functionalized lactone derivative that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structure, incorporating a β-keto ester moiety appended to a γ-butyrolactone ring, offers multiple reaction sites for further chemical transformations. This makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds, natural product analogues, and pharmacologically active molecules. The presence of the reactive 1,3-dicarbonyl system allows for a wide range of reactions, including alkylations, acylations, and condensations, providing access to a diverse array of substituted tetrahydrofurans.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, intended for use by researchers in chemistry and drug development. It details the underlying chemical principles, a step-by-step experimental procedure, and the necessary safety and characterization data.

Synthesis Strategy: The Claisen Condensation

The most direct and efficient route for the synthesis of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is the base-mediated Claisen condensation. This classic carbon-carbon bond-forming reaction involves the acylation of an enolizable ester or ketone. In this specific application, γ-butyrolactone serves as the enolizable component, which is acylated by diethyl oxalate.

The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the γ-butyrolactone to generate a reactive enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester.[3]

Reaction Mechanism

The mechanism proceeds through three key steps, as illustrated below:

-

Enolate Formation: The base (e.g., sodium ethoxide) abstracts an acidic α-proton from the γ-butyrolactone, forming a resonance-stabilized enolate. This is the rate-determining step and requires a sufficiently strong, non-nucleophilic base to proceed efficiently.

-

Nucleophilic Attack: The newly formed enolate attacks a carbonyl group of the diethyl oxalate, creating a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide leaving group to yield the final product. The reaction is driven to completion by the formation of the stable, conjugated β-keto ester system.

Caption: Mechanism of the Claisen Condensation for Product Synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles | Purity |

| γ-Butyrolactone | 96-48-0 | 86.09 | 8.61 g (7.6 mL) | 0.10 | ≥99% |

| Diethyl Oxalate | 95-92-1 | 146.14 | 16.1 g (14.8 mL) | 0.11 | ≥99% |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 7.49 g | 0.11 | ≥96% |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | - | 200 proof |

| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | Anhydrous |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | ACS Grade |

| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~120 mL | - | Aqueous |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | 50 mL | - | Aqueous |

| Saturated Sodium Chloride | 7647-14-5 | 58.44 | 50 mL | - | Aqueous |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | ACS Grade |

Experimental Workflow

Sources

Application Notes & Protocols: Advanced Alkylation Strategies for Ethyl 5-Methyl-2-Oxotetrahydrofuran-3-carboxylates

Introduction: The Significance of Substituted γ-Butyrolactones

The γ-butyrolactone core, specifically the 5-methyl-2-oxotetrahydrofuran scaffold, is a privileged structure in medicinal chemistry and natural product synthesis. These motifs are integral to a wide array of biologically active molecules, demonstrating antitumor, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core at the C3 position via alkylation is a critical synthetic transformation that allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is a versatile β-keto ester embedded within a lactone ring. The α-proton at the C3 position is particularly acidic (pKa ≈ 10-12) due to the resonance stabilization of the resulting enolate by both the adjacent ketone and ester carbonyl groups.[2] This acidity is the linchpin of its reactivity, enabling facile deprotonation and subsequent alkylation to introduce diverse carbon-based substituents.

This guide provides an in-depth analysis of key alkylation methodologies, moving from classical enolate chemistry to modern, scalable phase-transfer catalysis. We will explore the causality behind procedural choices, present detailed, field-tested protocols, and offer insights to help researchers overcome common synthetic challenges.

Foundational Principle: Enolate Formation and Reactivity

The success of any alkylation reaction on this scaffold hinges on the efficient and selective generation of the C3 enolate. This enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atom of the enolate. For the synthesis of new carbon-carbon bonds, C-alkylation is the desired pathway.

// Node styles start_mat [label="Ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; base_node [label="Base (B:)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Resonance-Stabilized Enolate\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; electrophile [label="Electrophile (R-X)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_alkylation [label="C-Alkylation\n(Desired Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; o_alkylation [label="O-Alkylation\n(Side Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="3-Alkyl-3-ethoxycarbonyl-\n5-methyltetrahydrofuran-2-one", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start_mat -> enolate [label="Deprotonation"]; base_node -> enolate [style=dashed]; enolate -> c_alkylation [label="Nucleophilic Attack\n(from Carbon)"]; electrophile -> c_alkylation [style=dashed]; enolate -> o_alkylation [label="Nucleophilic Attack\n(from Oxygen)", style=dashed]; c_alkylation -> final_product; } } Figure 1: General mechanism for the alkylation of the β-keto lactone.

The choice of base, solvent, and temperature critically influences the reaction's outcome, dictating the balance between C- and O-alkylation and preventing side reactions such as hydrolysis or self-condensation.[3] Hard electrophiles tend to react at the hard oxygen center, while soft electrophiles, such as most carbon-based alkyl halides, preferentially react at the soft carbon center.[3]

Method 1: Classical Alkylation via Strong Base Deprotonation

This approach relies on the use of a strong, non-nucleophilic base to achieve rapid and essentially irreversible deprotonation, generating a high concentration of the enolate in situ. This method offers excellent control and is ideal for small-scale, high-purity synthesis.

Causality and Experimental Rationale

-

Base Selection (Lithium Diisopropylamide - LDA): LDA is the base of choice for this transformation.[4][5] Its pKa of ~36 ensures that the deprotonation of the β-keto ester (pKa ≈ 11) is complete and fast, even at very low temperatures. Its significant steric bulk prevents it from acting as a nucleophile and attacking the ester or lactone carbonyl groups, which could occur with smaller, less hindered bases like alkoxides.[3]

-

Temperature (-78 °C): Performing the reaction at low temperature (typically -78 °C, a dry ice/acetone bath) is crucial. It kinetically disfavors potential side reactions, stabilizes the lithium enolate intermediate, and enhances selectivity.[4]

-

Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal solvent as it is polar aprotic, effectively solvates the lithium cation, and remains liquid at -78 °C. It is imperative to use a dry, anhydrous solvent to prevent the base from being quenched by trace amounts of water.

Detailed Protocol: Alkylation using LDA

Materials:

-

Ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents (diethyl ether, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

LDA Preparation (In Situ):

-

To the reaction flask, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

-

-

Enolate Formation:

-

Dissolve ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the freshly prepared LDA solution at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to warm slowly to room temperature overnight for less reactive halides.

-

-

Quenching and Workup:

-

Cool the reaction back to 0 °C (if warmed) and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkylated product.

// Edges setup -> lda_prep; lda_prep -> enolate_form; enolate_form -> alkylation; alkylation -> monitor; monitor -> quench; quench -> extract; extract -> purify; } } Figure 2: Standard experimental workflow for classical enolate alkylation.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical, scalable, and often milder alternative to strong-base methodologies.[6] This technique is particularly well-suited for industrial applications as it avoids cryogenic temperatures and the use of pyrophoric reagents. The reaction occurs in a biphasic system (solid-liquid or liquid-liquid), where a catalyst facilitates the transport of the enolate from one phase to another to react with the electrophile.[7][8]

Causality and Experimental Rationale

-

Mechanism of Action: A mild inorganic base (e.g., K₂CO₃) deprotonates the β-keto ester at the interface of the two phases. The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the organic-insoluble enolate anion. The resulting lipophilic ion pair (Q⁺Enolate⁻) is soluble in the organic phase, where it can react with the alkylating agent.

-

Component Selection:

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a common choice for solid-liquid PTC. It is inexpensive, non-nucleophilic, and sufficiently basic to deprotonate the substrate.[2]

-

Catalyst: Tetrabutylammonium bromide (TBAB) or iodide (TBAI) are effective and widely used catalysts. The choice of halide can influence reaction rates, with iodide often being more effective.

-

Solvent: A non-polar aprotic solvent like toluene or a moderately polar one like acetonitrile is typically used to dissolve the substrate and the alkylating agent.

-

Detailed Protocol: Alkylation via PTC

Materials:

-

Ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Tetrabutylammonium bromide (TBAB) or iodide (TBAI)

-

Alkyl halide

-

Toluene or Acetonitrile

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and the phase-transfer catalyst (0.1 equivalents).

-

Solvent and Reagent Addition: Add the organic solvent (e.g., Toluene) to the flask.

-

Alkylation: Add the alkyl halide (1.2-1.5 equivalents) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously for 6-24 hours. Vigorous stirring is essential to maximize the interfacial area between the solid base and the liquid phase.

-

Monitoring: Follow the reaction progress by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Alternatively, for a liquid-liquid workup, add water to dissolve the salts and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

-

Purification: Purify the crude residue by flash column chromatography.

Data Summary and Method Comparison

The choice of alkylation method depends on factors such as scale, desired purity, available equipment, and the nature of the electrophile.

| Feature | Method 1: Classical (LDA) | Method 2: Phase-Transfer Catalysis (PTC) |

| Base | Strong, non-nucleophilic (LDA) | Mild, inorganic (K₂CO₃, Cs₂CO₃) |

| Stoichiometry | Stoichiometric base required | Catalytic (catalyst), excess base |

| Temperature | Cryogenic (-78 °C) | Room temp. to moderate heat (e.g., 80 °C) |

| Solvent | Anhydrous polar aprotic (THF) | Non-polar or polar aprotic (Toluene, MeCN) |

| Reaction Time | Typically faster (1-4 hours) | Often slower (6-24 hours) |

| Key Advantages | High yields, clean reactions, excellent control for sensitive substrates. | Scalable, operationally simple, avoids pyrophorics and cryogenics, cost-effective.[6] |

| Key Limitations | Requires strictly anhydrous conditions, uses hazardous reagents (n-BuLi), difficult to scale up. | May be slower, catalyst can sometimes be difficult to remove, less effective for unreactive electrophiles. |

Advanced Topic: Asymmetric Alkylation

For applications in drug development, controlling the stereochemistry at the newly formed C3 quaternary center is often paramount. Asymmetric phase-transfer catalysis provides a powerful tool to achieve this. By replacing an achiral catalyst like TBAB with a chiral one, typically derived from Cinchona alkaloids, enantioselective alkylation can be achieved with high enantiomeric excess (ee).[7][9] These specialized catalysts create a chiral ion pair with the enolate, which then reacts with the electrophile within a chiral environment, directing the attack to one face of the enolate. This advanced method can provide products in excellent yields and enantiopurities (up to 98% ee).[7]

References

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]

-

Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Sci-Hub. [Link]

-

The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Science Publishing. [Link]

-

Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. University of Calgary. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. MDPI. [Link]

-

Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

-

Organic Chemistry 2 Enols & Enones. Wipf Group, University of Pittsburgh. [Link]

-

Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. ACS Publications. [Link]

-

An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. [Link]

-

Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health (NIH). [Link]

-

III Enolate Chemistry. University of Oxford. [Link]

-

Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sci-Hub. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis / Organic & Biomolecular Chemistry, 2019 [sci-hub.box]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Nucleophilic Addition Reactions to Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is a highly functionalized synthetic building block possessing multiple electrophilic sites, making it a versatile substrate for a wide array of chemical transformations. Its structure, featuring a β-keto lactone moiety, allows for selective nucleophilic attacks, primarily at the exocyclic ketone, leading to the formation of diverse molecular architectures. This guide provides an in-depth analysis of the substrate's reactivity and detailed, field-tested protocols for its reaction with various classes of nucleophiles, including carbon, nitrogen, and hydride nucleophiles. The methodologies described herein are designed to be robust and reproducible, offering researchers in medicinal chemistry and materials science a reliable toolkit for leveraging this potent intermediate.

Substrate Analysis: Understanding the Reactive Landscape

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate (CAS 42564-36-3) is a 1,3-dicarbonyl compound characterized by a γ-butyrolactone ring substituted at the 3-position with an ethyl glyoxylate moiety.[1][2] This unique arrangement presents three distinct electrophilic carbonyl centers, each with a different degree of reactivity towards nucleophiles.

-

C1 (Ketone Carbonyl): This is the most electrophilic center and the primary site for nucleophilic addition. Its reactivity is enhanced by the electron-withdrawing effects of the adjacent ester and lactone groups.

-

C3 (Ester Carbonyl): This site is less reactive than the ketone and typically undergoes nucleophilic acyl substitution rather than addition, particularly with strong, non-hindered nucleophiles or under forcing conditions.

-

C5 (Lactone Carbonyl): The lactone is an ester within a five-membered ring. While susceptible to nucleophilic attack, this often requires harsh conditions (e.g., strong base or acid) that can lead to ring-opening. Under the milder conditions typical for addition to the C1 ketone, the lactone ring generally remains intact.

-

C2 (α-Carbon): The proton at this position is acidic due to the flanking dicarbonyl groups, allowing for facile enolate formation. While not a site of nucleophilic addition, this acidity is crucial for understanding potential side reactions or subsequent transformations.

Caption: Workflow for Grignard addition to the β-keto lactone.

Detailed Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate (1.0 eq, e.g., 1.86 g, 10 mmol).

-

Dissolution: Add anhydrous THF (e.g., 50 mL) via cannula and stir until the substrate is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add methylmagnesium bromide (1.1 eq, e.g., 11 mmol, typically a 1.0-3.0 M solution in ether or THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Warming & Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly add saturated aqueous ammonium chloride (20 mL) to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Selective Ketone Reduction: Hydride Addition

This protocol details the chemoselective reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄). This reagent is mild enough to leave the ester and lactone functionalities intact.

Causality Behind Experimental Choices:

-

Methanol (MeOH) as Solvent: Methanol is a protic solvent that is compatible with NaBH₄. It also serves as a proton source to protonate the intermediate alkoxide.

-

Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces ketones and aldehydes over less reactive esters and lactones. [3]* Low Temperature (0 °C): The reaction is initiated at 0 °C to moderate the initial rate of reaction and enhance selectivity.

Detailed Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate (1.0 eq, e.g., 1.86 g, 10 mmol) in methanol (50 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition: Add sodium borohydride (0.5 eq, e.g., 0.19 g, 5 mmol) portion-wise over 10 minutes. Note: The reaction will generate hydrogen gas.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the mixture back to 0 °C and carefully add acetone (5 mL) to quench any excess NaBH₄.

-

Workup: Add water (20 mL) and concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting diastereomeric mixture of secondary alcohols can be purified by flash chromatography if necessary.

Imine/Enamine Formation: Reaction with Nitrogen Nucleophiles

The reaction with primary or secondary amines can lead to the formation of imines or enamines, respectively, at the ketone position. This protocol describes the reaction with a primary amine (e.g., aniline) to form an enamine after dehydration of the initial hemiaminal adduct.

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene is used as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the formation of the dehydrated enamine product.

-

Catalytic Acid (p-TsOH): A catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) is required to protonate the carbonyl oxygen, making it more electrophilic, and to facilitate the dehydration of the intermediate hemiaminal.

Detailed Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate (1.0 eq, 10 mmol), aniline (1.05 eq, 10.5 mmol), and a catalytic amount of p-TsOH (e.g., 50 mg).

-

Reaction: Add toluene (60 mL) and heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 20 mL) to remove the acid catalyst, followed by brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude enamine product can be purified by flash chromatography or recrystallization.

Summary of Nucleophilic Addition Reactions

| Nucleophile Class | Reagent Example | Key Conditions | Product Type | Selectivity |

| Carbon | Methylmagnesium Bromide (MeMgBr) | Anhydrous THF, -78 °C | Tertiary Alcohol | High for Ketone |

| Hydride | Sodium Borohydride (NaBH₄) | Methanol, 0 °C | Secondary Alcohol | High for Ketone |

| Nitrogen | Aniline (PhNH₂) | Toluene, p-TsOH, Reflux | Enamine | High for Ketone |

| Sulfur | Thiophenol (PhSH) | Base catalyst (e.g., Et₃N), CH₂Cl₂ | Hemithioacetal | High for Ketone |

Mechanistic Insight: Grignard Addition

The addition of a Grignard reagent proceeds via a classic nucleophilic attack on the most electrophilic carbonyl carbon. The resulting magnesium alkoxide is subsequently protonated during the aqueous workup.

Caption: Mechanism of Grignard addition to the ketone carbonyl.

Safety and Handling

Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [1]Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Grignard reagents are pyrophoric and react violently with water. Sodium borohydride reacts with protic solvents to produce flammable hydrogen gas. Always handle these reagents with extreme care under appropriate conditions.

References

- This reference is a placeholder for a general organic chemistry textbook that would cover the fundamental principles discussed, such as the relative reactivity of carbonyl compounds. For example: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

PubChem. (n.d.). Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate. Retrieved from [Link]

-

Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal, 10(3), 73-85. Available at: [Link]

-

Gronowitz, S., & Svensson, A. (1993). Some Substitution Reactions of 2-Phenylthiophene and 3-Phenylthiophene. Acta Chemica Scandinavica, 47, 836-842. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Cyclocondensation Reaction of Ethylenediamine and Keto-Esters for the Synthesis of 1,4-Diazepine-5-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclocondensation reaction between 1,2-diamines, such as ethylenediamine, and β-keto-esters is a cornerstone in heterocyclic chemistry, providing a direct and efficient route to seven-membered nitrogen-containing rings. Specifically, this reaction is instrumental in the synthesis of 1,4-diazepine-5-ones, a scaffold of significant interest in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including acting as anticonvulsants, anxiolytics, and analgesics.[3] This application note provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and critical insights for researchers working on the synthesis of these valuable compounds.

Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds through a series of nucleophilic additions and a final intramolecular cyclization, driven by the dual nucleophilicity of ethylenediamine and the electrophilic nature of the β-keto-ester. The generally accepted mechanism involves the initial formation of an enamine intermediate, followed by an intramolecular amidation to form the seven-membered ring.

A plausible mechanistic pathway for the reaction between ethylenediamine and ethyl acetoacetate is as follows:

-

Nucleophilic Attack by the Primary Amine: One of the primary amine groups of ethylenediamine acts as a nucleophile and attacks the electrophilic keto-carbonyl carbon of the ethyl acetoacetate. This results in the formation of a hemiaminal intermediate.

-

Dehydration to Form an Enamine: The hemiaminal intermediate readily loses a molecule of water to form a more stable enamine intermediate. This step is often facilitated by acid or heat.

-

Intramolecular Nucleophilic Acyl Substitution: The second primary amine group of the ethylenediamine derivative then acts as an intramolecular nucleophile, attacking the electrophilic ester carbonyl carbon.

-

Proton Transfer and Elimination of Ethanol: A proton transfer occurs, followed by the elimination of an ethanol molecule, leading to the formation of the stable seven-membered 1,4-diazepine-5-one ring.

Caption: Proposed mechanism for the cyclocondensation of ethylenediamine and ethyl acetoacetate.

Experimental Protocol: Synthesis of 7-methyl-2,3-dihydro-1H-1,4-diazepin-5(4H)-one

This protocol details a representative procedure for the synthesis of a 1,4-diazepine-5-one from ethylenediamine and ethyl acetoacetate.

Materials:

-

Ethylenediamine (≥99%)

-

Ethyl acetoacetate (≥99%)

-

Xylene (anhydrous)

-

Ethanol (95%)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a solution of ethylenediamine (6.01 g, 0.1 mol) in 100 mL of xylene in a 250 mL round-bottom flask, add ethyl acetoacetate (13.01 g, 0.1 mol).

-

Equip the flask with a reflux condenser (and a Dean-Stark trap if available to remove water azeotropically).

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours, as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4]

-

For recrystallization, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Factors Influencing the Reaction

The success of the cyclocondensation reaction is influenced by several key parameters. The choice of solvent, temperature, and the presence of a catalyst can significantly impact the reaction rate and the yield of the desired 1,4-diazepine-5-one.

| Parameter | Effect on Reaction | Typical Conditions | Citation |

| Solvent | A non-polar, high-boiling solvent is often preferred to facilitate the removal of water via azeotropic distillation. Protic solvents like ethanol can also be used. | Xylene, Toluene, Ethanol | [5] |

| Temperature | Reflux temperatures are typically required to drive the reaction to completion and facilitate the removal of water and ethanol byproducts. | 80-140 °C | [5] |

| Catalyst | The reaction can proceed without a catalyst, but acidic catalysts can accelerate the dehydration and cyclization steps. | Catalyst-free, Heteropolyacids (e.g., H3PMo12O40), Acetic Acid | [6][7] |